molecular formula C23H18N2O5 B11038850 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B11038850
M. Wt: 402.4 g/mol
InChI Key: XKEJKFFMFVKVFV-UHFFFAOYSA-N
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Description

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a quinoline core, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzoic Acid Moiety: The final step involves the coupling of the quinoline derivative with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid has potential applications as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its potential for forming stable, high-molecular-weight structures.

Mechanism of Action

The mechanism by which 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenyl and benzoic acid groups may enhance binding affinity to proteins, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Benzoic Acid Derivatives: Compounds like salicylic acid, which is used in acne treatment.

Uniqueness

What sets 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid apart is its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C23H18N2O5/c26-20-11-15(13-5-2-1-3-6-13)10-19-17(20)12-18(22(28)25-19)21(27)24-16-8-4-7-14(9-16)23(29)30/h1-9,12,15H,10-11H2,(H,24,27)(H,25,28)(H,29,30)

InChI Key

XKEJKFFMFVKVFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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